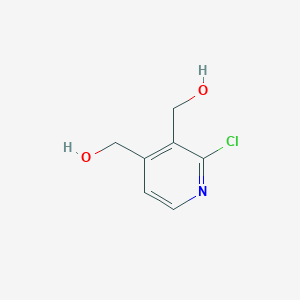
(2-Chloropyridine-3,4-diyl)dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloropyridine-3,4-diyl)dimethanol is a chemical compound with the molecular formula C7H8ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the second position and two hydroxymethyl groups at the third and fourth positions of the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyridine-3,4-diyl)dimethanol can be achieved through several methodsFor instance, the reaction of 2-chloropyridine with formaldehyde in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and subsequent functionalization of pyridine derivatives. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in high yield and purity .
化学反応の分析
Types of Reactions
(2-Chloropyridine-3,4-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxymethyl groups to methyl groups.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium amide (NaNH2) or Grignard reagents (RMgX).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-chloropyridine-3,4-dicarboxylic acid, while substitution with an amine can produce 2-aminopyridine derivatives .
科学的研究の応用
(2-Chloropyridine-3,4-diyl)dimethanol has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2-Chloropyridine-3,4-diyl)dimethanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the functional groups present. It may also interact with biological macromolecules, such as proteins and nucleic acids, leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
2-Chloropyridine: A simpler derivative with only a chlorine atom at the second position.
3-Chloropyridine: Chlorine is positioned at the third carbon of the pyridine ring.
4-Chloropyridine: Chlorine is positioned at the fourth carbon of the pyridine ring.
Uniqueness
(2-Chloropyridine-3,4-diyl)dimethanol is unique due to the presence of two hydroxymethyl groups in addition to the chlorine atom.
特性
分子式 |
C7H8ClNO2 |
|---|---|
分子量 |
173.60 g/mol |
IUPAC名 |
[2-chloro-3-(hydroxymethyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C7H8ClNO2/c8-7-6(4-11)5(3-10)1-2-9-7/h1-2,10-11H,3-4H2 |
InChIキー |
YOEYPENJEPIERA-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1CO)CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















